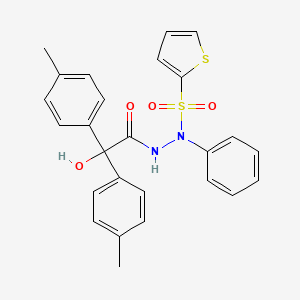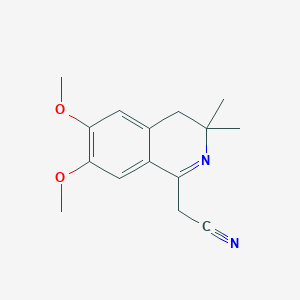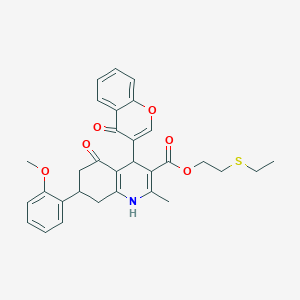![molecular formula C25H25N5O3 B14948614 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14948614.png)
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(morpholin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications. The compound’s structure includes a benzotriazole moiety, a phenoxy group, and a morpholine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the phenoxy and morpholine groups through various organic reactions. Common synthetic routes include:
Nitration and Reduction: The benzotriazole core is nitrated and then reduced to introduce the amino group.
Etherification: The phenoxy group is introduced through an etherification reaction.
Amidation: The final step involves the formation of the amide bond between the benzotriazole derivative and the morpholine-containing phenyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazole core or other functional groups.
Substitution: The phenoxy and morpholine groups can undergo substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its potential use in photoprotection and as a component in sunscreen formulations.
Industry: Applied in the manufacturing of plastics, coatings, and other materials that require UV protection.
Mechanism of Action
The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material it is incorporated into. The phenoxy and morpholine groups enhance the compound’s stability and solubility, making it more effective as a UV stabilizer.
Comparison with Similar Compounds
Similar compounds include other benzotriazole derivatives such as:
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DITERTPENTYLPHENOL (UV-328): Known for its high UV absorption and stability.
2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL (UV-P): Another UV absorber with a simpler structure.
2-(2H-BENZOTRIAZOL-2-YL)-4,6-DITERTBUTYLPHENOL (UV-320): Used in similar applications with slightly different properties.
The uniqueness of 2-[2-(2H-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[4-(4-MORPHOLINYL)PHENYL]ACETAMIDE lies in its combination of the benzotriazole core with the phenoxy and morpholine groups, providing enhanced stability and solubility compared to other benzotriazole derivatives .
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O3/c1-18-6-11-24(23(16-18)30-27-21-4-2-3-5-22(21)28-30)33-17-25(31)26-19-7-9-20(10-8-19)29-12-14-32-15-13-29/h2-11,16H,12-15,17H2,1H3,(H,26,31) |
InChI Key |
NCWUWPFUOOWCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948540.png)
![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14948567.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)

![4-[(Benzo[1,3]dioxol-5-ylmethylene)-amino]-3-methyl-6-phenyl-4H-[1,2,4]triazin-5-one](/img/structure/B14948585.png)

![N-(2-methoxy-5-nitrophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B14948602.png)
![Methyl 2-(acetylamino)-2-[(6-chloro-1,3-benzothiazol-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B14948607.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B14948609.png)
![1-{[4-(phenylsulfonyl)phenyl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B14948610.png)
![2-chloro-5-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14948618.png)
